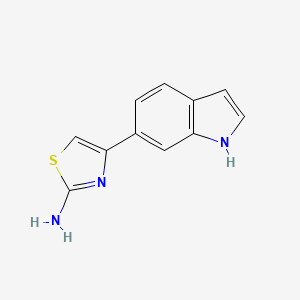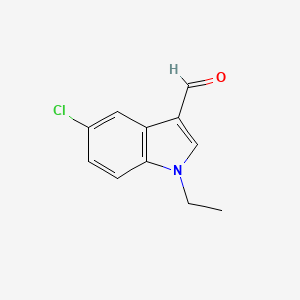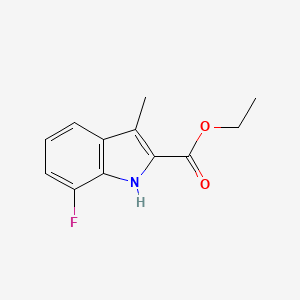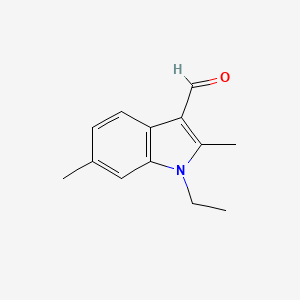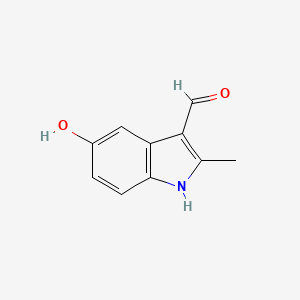![molecular formula C13H21NO3 B1326811 2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid CAS No. 1186653-96-2](/img/structure/B1326811.png)
2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring, a piperidine moiety, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid typically involves multiple steps, starting with the preparation of the cyclopropane ring and the piperidine moiety. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with 2-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The piperidine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
2,2-Dimethylcyclopropanecarboxylic acid: Shares the cyclopropane ring and carboxylic acid group but lacks the piperidine moiety.
2-Methylpiperidine: Contains the piperidine moiety but lacks the cyclopropane ring and carboxylic acid group.
Uniqueness: 2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
属性
IUPAC Name |
2,2-dimethyl-3-(2-methylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-8-6-4-5-7-14(8)11(15)9-10(12(16)17)13(9,2)3/h8-10H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGENRCCKPMOQGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2C(C2(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
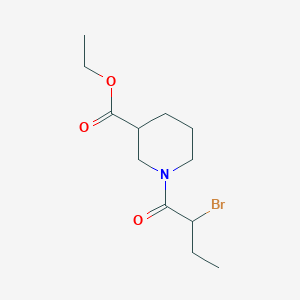
![Ethyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1326729.png)
![N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B1326732.png)

![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1326734.png)
![[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine](/img/structure/B1326735.png)
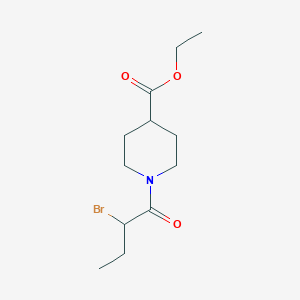
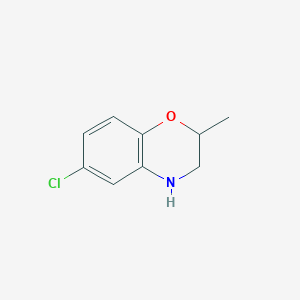
![4-{[6-(4-Fluorophenyl)pyrimidin-4-YL]-amino}benzoic acid](/img/structure/B1326740.png)
